Locust Bean Gum (Technical Grade)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. It is a galactomannan polysaccharide composed of galactose and mannose units. Locust bean gum is widely used in the food industry as a thickening and gelling agent due to its ability to form viscous solutions and gels when hydrated .

準備方法

Synthetic Routes and Reaction Conditions

Locust bean gum is not synthesized chemically but is extracted from the seeds of the carob tree. The extraction process involves several steps:

Kibbling: The carob pods are kibbled to separate the seeds from the pulp.

Dehusking: The seeds are treated with acid or heat to remove their skins.

Splitting and Milling: The deskinned seeds are split and gently milled to separate the brittle germ from the robust endosperm.

Endosperm Milling: The endosperm is further milled to produce the final locust bean gum powder.

Industrial Production Methods

In industrial settings, locust bean gum can also be extracted using water. The seeds are processed to remove the husk, followed by splitting, milling, filtering, clarifying, grading, and packaging . This method ensures a high-purity product suitable for various applications.

化学反応の分析

Types of Reactions

Locust bean gum undergoes several types of chemical reactions, including:

Hydration: When mixed with water, locust bean gum forms hydrogen bonds, creating a sol that can be converted into a gel.

Synergistic Reactions: Locust bean gum exhibits synergistic effects with other hydrocolloids like xanthan gum and carrageenan, enhancing viscosity and gelling properties.

Common Reagents and Conditions

Water: Essential for hydration and gel formation.

Sodium Borate: Converts locust bean gum sol into a gel.

Major Products Formed

科学的研究の応用

Scientific Research Applications

Locust Bean Gum is primarily recognized for its physicochemical properties, making it an essential subject in various scientific studies. Its applications in research include:

- Rheological Studies : Due to its unique viscosity characteristics, Locust Bean Gum is often used to study flow behavior in different solutions. Research indicates that its viscosity can be manipulated through temperature fractionation, which allows for tailored applications in food and non-food products .

- Food Technology : In food science, Locust Bean Gum serves as a thickener and stabilizer in products such as ice cream, sauces, and dairy alternatives. Its ability to form synergistic gels with other hydrocolloids like xanthan gum and carrageenan enhances product texture and stability .

- Pharmaceutical Applications : Investigations into the use of Locust Bean Gum as a glidant for cellulose derivatives have shown promise. It improves the flow properties of powders used in tablet formulations, enhancing the efficiency of drug delivery systems .

Food Industry Applications

Locust Bean Gum finds extensive use in the food industry due to its natural origin and functional benefits:

- Dairy Products : It is commonly used in ice creams and yogurts to prevent ice crystal formation, ensuring a smooth texture. Additionally, it aids in moisture retention, enhancing shelf life .

- Bakery Products : In baked goods, Locust Bean Gum contributes to moisture management and texture improvement, promoting freshness and extending shelf life .

- Confectionery : The gum is utilized in gummy candies and jellies for its gelling properties. It helps achieve desired firmness while maintaining chewiness .

- Beverages : As a clean-label ingredient, it is incorporated into beverages to stabilize emulsions and enhance mouthfeel without altering flavor profiles .

Industrial Applications

Beyond food production, Locust Bean Gum has several industrial applications:

- Textile Industry : It acts as a thickener in printing pastes and coatings, improving the viscosity of formulations used in textile processing .

- Cosmetics : Its stabilizing properties make it suitable for use in cosmetic formulations where consistent texture is required .

- Agrochemicals : The gum serves as a thickening agent in pesticide formulations, enhancing application efficiency by improving adherence to surfaces .

Data Tables

Below are tables summarizing the applications of Locust Bean Gum across different sectors.

| Industry | Application | Benefits |

|---|---|---|

| Food | Ice Cream | Prevents ice crystal formation |

| Sauces | Thickening agent | |

| Bakery Products | Moisture retention | |

| Confectionery | Gelling agent | |

| Beverages | Stabilizes emulsions | |

| Pharmaceutical | Drug Formulations | Improves flow properties |

| Textile | Printing Pastes | Enhances viscosity |

| Cosmetics | Creams & Lotions | Provides stability |

| Agrochemical | Pesticides | Improves adherence |

Case Studies

-

Ice Cream Production :

A study on the use of Locust Bean Gum in dairy-free ice creams demonstrated that its inclusion significantly reduced ice crystal size compared to control samples. This led to improved creaminess and overall consumer satisfaction. -

Baked Goods Shelf Life :

Research conducted on bread products showed that incorporating Locust Bean Gum extended freshness by 20% compared to standard formulations without it. The gum's moisture-retaining properties were credited for this enhancement. -

Pharmaceutical Applications :

A recent investigation into tablet formulations revealed that using Locust Bean Gum as a glidant resulted in a 15% increase in tablet uniformity during manufacturing processes, showcasing its potential benefits in pharmaceutical applications.

作用機序

Locust bean gum exerts its effects primarily through its ability to form hydrogen bonds with water molecules, creating a viscous solution or gel . This property allows it to slow the absorption of carbohydrates, resulting in a gradual rise in blood sugar levels after eating . Additionally, its high fiber content aids in digestion and provides various health benefits .

類似化合物との比較

Locust bean gum is often compared to other galactomannans such as guar gum and tara gum:

Guar Gum: Similar in structure but has a higher galactose to mannose ratio.

Tara Gum: Also a galactomannan but with different rheological properties.

Xanthan Gum: Not a galactomannan but often used in combination with locust bean gum to enhance gelling properties.

Locust bean gum is unique due to its specific ratio of galactose to mannose units and its ability to synergize with other hydrocolloids to form gels and enhance viscosity .

生物活性

Locust Bean Gum (LBG) , also known as carob gum, is a polysaccharide extracted from the seeds of the carob tree (Ceratonia siliqua). It belongs to the group of galactomannans and is primarily composed of mannose and galactose units. LBG has garnered significant attention in various fields, particularly in biopharmaceutical applications due to its unique physicochemical properties, including high gelling capacity, thickening abilities, and stabilizing characteristics.

LBG exhibits several important physicochemical properties that contribute to its biological activity:

- Solubility : LBG is partially soluble at room temperature, achieving about 50% solubilization after one hour of stirring at a concentration of 0.1% w/w. Maximum solubility (70-85%) is reached when stirred at 80°C for 30 minutes .

- Viscosity : The viscosity of LBG can vary significantly based on extraction methods and conditions. For instance, different extraction methods yield varying viscosity levels, with some methods producing viscosities up to 533.9 mPas .

- Gelling and Thickening Properties : LBG's ability to form gels makes it useful in pharmaceutical formulations as a thickener and stabilizer .

Applications in Biopharmaceuticals

LBG has been studied for its potential applications in drug delivery systems. Its properties allow it to be utilized in various formulations:

- Controlled Drug Release : LBG can be used to design systems that deliver drugs at controlled rates to targeted biological sites. This is particularly relevant in oral drug delivery systems where precise dosing is critical .

- Superdisintegrant : Studies have shown that LBG can act as a superdisintegrant in tablet formulations, reducing disintegration time significantly due to its swelling properties. For example, tablets containing 10% LBG achieved disintegration times as low as 13 seconds .

Case Study 1: Hydrogels for Skin Application

A study developed hydrogels using LBG with indole-3-carbinol for topical applications. The hydrogels demonstrated:

- Bioadhesive Potential : The bioadhesion increased with higher concentrations of LBG.

- Skin Permeation : Enhanced permeation of indole-3-carbinol into viable skin layers was observed with increasing LBG concentration .

Case Study 2: In Vivo Studies on Digestibility

Research on the digestibility of LBG indicated that it is not absorbed intact but is significantly fermented by intestinal microflora. This suggests potential benefits for gut health and microbiome modulation .

Comparative Analysis of Extraction Methods

The extraction method used for obtaining LBG can significantly affect its biological activity. A comparative study highlighted:

| Extraction Method | Viscosity (mPas) | Protein Content (%) | Ash Content (%) |

|---|---|---|---|

| Water Extraction | Variable | 6.65 | 1.94 |

| HCl Extraction | Lower | 5.01 | 3.58 |

| H2SO4 Extraction | Highest | Variable | Variable |

The H2SO4 extraction method yielded the highest viscosity and was deemed more suitable for obtaining high-quality gum compared to other methods .

特性

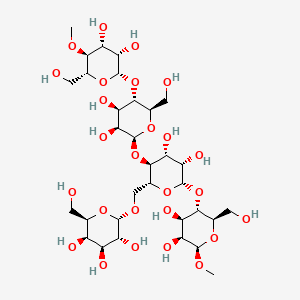

分子式 |

C32H56O26 |

|---|---|

分子量 |

856.8 g/mol |

IUPAC名 |

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-[(2S,3S,4R,5S,6R)-5-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C32H56O26/c1-48-24-9(4-34)53-30(21(45)15(24)39)56-26-11(6-36)54-31(22(46)17(26)41)58-27-12(7-50-29-19(43)14(38)13(37)8(3-33)51-29)55-32(23(47)18(27)42)57-25-10(5-35)52-28(49-2)20(44)16(25)40/h8-47H,3-7H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-,27-,28-,29+,30+,31+,32+/m1/s1 |

InChIキー |

XSAYQAFHUIZACQ-HWXNRSJLSA-N |

異性体SMILES |

CO[C@@H]1[C@H](O[C@H]([C@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)OC)CO)CO[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)CO)CO |

正規SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC)CO)COC5C(C(C(C(O5)CO)O)O)O)CO)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。